molecular formula C12H12O2 B1306589 3-Hydroxy-5-phenyl-cyclohex-2-enone CAS No. 35376-44-4

3-Hydroxy-5-phenyl-cyclohex-2-enone

Cat. No.: B1306589
CAS No.: 35376-44-4
M. Wt: 188.22 g/mol
InChI Key: ZFVDSCASCRHXCP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenyl-cyclohex-2-enone is an organic compound with the molecular formula C12H12O2 It is a cyclohexenone derivative, characterized by a hydroxyl group and a phenyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-phenyl-cyclohex-2-enone typically involves the aldol condensation of benzaldehyde with cyclohexanone, followed by dehydration and subsequent reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The dehydration step can be achieved using acidic conditions, while the reduction step may involve hydrogenation using a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-phenyl-cyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-oxo-5-phenylcyclohex-2-en-1-one or 3-carboxy-5-phenylcyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-phenylcyclohexan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Hydroxy-5-phenyl-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-cyclohexanedione: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-5-phenylcyclohexan-1-one: Similar structure but lacks the double bond in the cyclohexene ring.

Uniqueness

3-Hydroxy-5-phenyl-cyclohex-2-enone is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVDSCASCRHXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390737
Record name 3-hydroxy-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35376-44-4
Record name 3-hydroxy-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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